Anthranilic acid, N-furfuryl-5-sulfamoyl-

Descripción general

Descripción

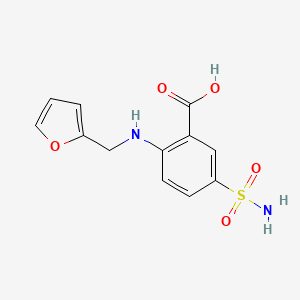

Anthranilic acid, N-furfuryl-5-sulfamoyl- is a chemical compound with the molecular formula C12H12N2O5S. It is known for its role as an impurity in the pharmaceutical compound furosemide, which is a potent diuretic used to treat conditions such as congestive heart failure and edema . The compound is characterized by its unique structure, which includes a furfuryl group attached to the anthranilic acid moiety, along with a sulfamoyl group.

Mecanismo De Acción

Target of Action

The primary target of N-Furfuryl-5-sulfamoylanthranilic acid, also known as Furosemide, is the kidneys . It acts on the kidneys to increase water loss from the body .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body .

Biochemical Pathways

The therapeutic efficacy of Furosemide is from the activity of the intact and unaltered molecule throughout the nephron . It decreases the reabsorption of sodium by the kidneys , which leads to an increase in the excretion of water from the body .

Pharmacokinetics

Furosemide has a fast onset and short duration of action . The kidneys are responsible for about 85% of total furosemide total clearance, where about 40% involves biotransformation . Two major metabolites of furosemide are furosemide glucuronide, which is pharmacologically active, and saluamine (CSA) or 4-chloro-5-sulfamoylanthranilic acid .

Result of Action

The result of Furosemide’s action is a potent diuretic effect, leading to the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease . It has been used safely and effectively in both pediatric and adult patients .

Action Environment

The action of Furosemide can be influenced by environmental factors such as the patient’s hydration status and electrolyte balance. Overdosing can lead to a profound diuresis with water and electrolyte depletion . Therefore, careful medical supervision is required, and dose and dose schedule must be adjusted to the individual patient’s needs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of anthranilic acid, N-furfuryl-5-sulfamoyl- involves the reaction of an alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid with furfurylamine. This reaction is typically carried out in the absence of water at a temperature range of 120 to 140°C. The resulting product is then acidified to yield the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of anthranilic acid, N-furfuryl-5-sulfamoyl- follows similar reaction conditions but may involve larger scale reactors and more controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Anthranilic acid, N-furfuryl-5-sulfamoyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The furfuryl and sulfamoyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Diuretic Agent

Anthranilic acid, N-furfuryl-5-sulfamoyl- is primarily recognized for its role as a diuretic . It functions by inhibiting sodium and chloride reabsorption in the kidneys, leading to increased urine output. This mechanism is similar to that of other sulfonamide derivatives like furosemide, making it effective in treating conditions such as hypertension and edema.

2. Neuroprotection

Research indicates that derivatives of anthranilic acid may have neuroprotective properties. Specifically, N-furfuryl-5-sulfamoylanthranilic acid has been shown to downregulate pathways associated with neurodegeneration. This suggests potential applications in treating neurodegenerative diseases by mitigating neuropathological traits.

3. Chemical Research

In chemical research, this compound is utilized to enhance the dissolution rate of hydrophobic drugs like furosemide. Studies have demonstrated that coprecipitating furosemide with water-soluble polymers can significantly improve its dissolution characteristics, making it more bioavailable for therapeutic use.

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | React alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid with furfurylamine at 120-140°C. |

| 2 | Acidify the resulting alkali salt to obtain the desired compound in high yield. |

Neuroprotection Research

A study focused on the neuroprotective effects of anthranilic acid derivatives found that they could potentially modulate adenosine levels in cellular processes, which may influence cardiovascular health and neuroprotection.

Dissolution Rate Enhancement

In a comparative study on drug formulations, anthranilic acid was coprecipitated with polyvinylpyrrolidone (PVP) to analyze its impact on the dissolution rate of furosemide. The results indicated that the coprecipitate showed significantly enhanced dissolution rates compared to pure furosemide disks, aligning with the Noyes-Nernst equation for dissolution kinetics.

Comparación Con Compuestos Similares

Furosemide: A potent diuretic with a similar structure but with a chloro group instead of a furfuryl group.

4-chloro-5-sulfamoylanthranilic acid: Another derivative with a chloro group, used in similar applications.

Uniqueness: Anthranilic acid, N-furfuryl-5-sulfamoyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furfuryl group differentiates it from other anthranilic acid derivatives, influencing its reactivity and interactions .

Actividad Biológica

Anthranilic acid, N-furfuryl-5-sulfamoyl- (commonly referred to as N-furfuryl-5-sulfamoylanthranilic acid) is a derivative of anthranilic acid that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for N-furfuryl-5-sulfamoylanthranilic acid is . The compound features a sulfonamide group that enhances its biological activity. Its structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that anthranilic acid sulfonamides exhibit significant antimicrobial properties. A study conducted on several 4-substituted benzenesulfonamides derived from anthranilic acid revealed that these compounds selectively inhibited the growth of Candida albicans at concentrations as low as 4 μg/mL .

Table 1: Antimicrobial Activity of Anthranilic Acid Derivatives

| Compound | Inhibition (%) at 4 μg/mL | Target Organism |

|---|---|---|

| Compound 5 | 25% | C. albicans |

| Compound 6 | 50% | C. albicans |

| Compound 7 | Not tested | - |

| Compound 8 | Not tested | - |

The results indicate that derivatives such as Compound 5 and Compound 6 are effective against fungal infections, highlighting the potential of anthranilic acid derivatives in antifungal therapies.

Antioxidant Activity

The antioxidant properties of N-furfuryl-5-sulfamoylanthranilic acid were evaluated through superoxide dismutase (SOD) activity assays. Compounds derived from anthranilic acid demonstrated varying levels of SOD activity, with some showing weak activity at higher concentrations .

Table 2: Antioxidant Activity of Anthranilic Acid Derivatives

| Compound | SOD Activity (%) at 300 μg/mL |

|---|---|

| Compound 6 | 15.7% |

| Compound 8 | 6.1% |

| Compound 5 | Inactive |

| Compound 7 | Inactive |

This data suggests that while some derivatives possess antioxidant capabilities, their efficacy may be limited compared to established antioxidants.

Cytotoxicity

The cytotoxic effects of anthranilic acid derivatives were assessed using MOLT-3 cells (a human leukemia cell line). The study found that certain sulfonamides exhibited selective cytotoxicity, with one compound demonstrating significantly higher cytotoxic effects than others .

Table 3: Cytotoxicity of Anthranilic Acid Derivatives

| Compound | Cytotoxicity Level (IC50 μg/mL) |

|---|---|

| Compound 5 | High |

| Compound 6 | Moderate |

| Compound 7 | Low |

| Compound 8 | Moderate |

The findings indicate that the presence of electron-withdrawing groups enhances cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments confirmed the antifungal activity of N-furfuryl-5-sulfamoylanthranilic acid against various strains of fungi, particularly C. albicans. These studies laid the groundwork for potential therapeutic applications in treating fungal infections.

- Mechanistic Insights : Further investigations into the mechanisms revealed that these compounds might inhibit key enzymes involved in fungal metabolism, which could explain their efficacy as antifungals .

- Photostability and Degradation : Research has also explored the photostability of N-furfuryl-5-sulfamoylanthranilic acid under UV light conditions, indicating potential degradation pathways that could affect its biological activity .

Propiedades

IUPAC Name |

2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c13-20(17,18)9-3-4-11(10(6-9)12(15)16)14-7-8-2-1-5-19-8/h1-6,14H,7H2,(H,15,16)(H2,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQQEZNVBNIXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197453 | |

| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4818-85-3 | |

| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004818853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.